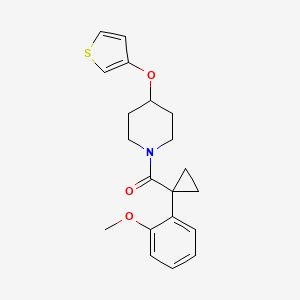

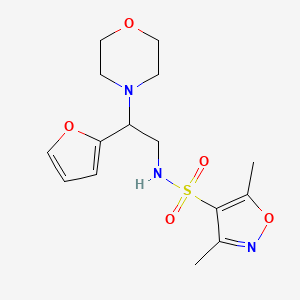

![molecular formula C19H15FN2O B2506751 (2E)-2-[(4-氟苯胺)亚甲基]-4,9-二氢-3H-咔唑-1-酮 CAS No. 860612-38-0](/img/structure/B2506751.png)

(2E)-2-[(4-氟苯胺)亚甲基]-4,9-二氢-3H-咔唑-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbazole derivatives, including the compound "(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one", involves the use of 2-fluorophenyl imines as precursors. The process includes the preparation of 2-fluoroaniline-d4 (13), which is utilized to investigate the mechanism of indolization, a key step in the synthesis of these compounds. Specifically, 2-fluorophenyl enaminone 17 is transformed into a synthetically useful carbazole through indolization followed by an in situ alkylation reaction . This method provides a pathway to create a variety of substituted indoles and carbazoles, which are important in pharmaceutical and materials science research.

Molecular Structure Analysis

The molecular structure of the related compound "9-[(E)-2-(4-fluorophenyl)vinyl]-9H-carbazole" has been determined and provides insights into the structural aspects of similar carbazole derivatives. The crystal structure is mainly stabilized by van der Waals forces, and the molecule exhibits a significant twist angle of approximately 55 degrees between the carbazole and benzene planes. This twist could influence the electronic properties and reactivity of the molecule. Although the exact structure of "(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one" is not provided, it is likely to share some structural similarities with the analyzed compounds, given the presence of the 4-fluorophenyl group and the carbazole moiety .

Chemical Reactions Analysis

The chemical reactivity of carbazole derivatives is influenced by their molecular structure. The presence of the 4-fluorophenyl group can affect the electron distribution within the molecule, potentially making it more reactive in certain chemical reactions. The twist angle between the carbazole and benzene planes may also play a role in the molecule's reactivity, as it could affect the accessibility of reactive sites. While the specific chemical reactions of "(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one" are not detailed in the provided papers, the general behavior of carbazole derivatives suggests that they could participate in various organic reactions, such as electrophilic substitution or coupling reactions .

Physical and Chemical Properties Analysis

Carbazole derivatives are known for their unique physical and chemical properties, which make them valuable in different applications. The physical properties such as melting point, solubility, and crystallinity can be influenced by the substituents on the carbazole core. Chemical properties like acidity, basicity, and photostability are also affected by the molecular structure. The presence of a halogen, such as fluorine, can impact these properties by altering the electronic characteristics of the molecule. Although the exact physical and chemical properties of "(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one" are not discussed, it can be inferred that the compound would exhibit properties typical of carbazole derivatives, which may include high thermal stability and potential applications in optoelectronic devices .

科学研究应用

药用化学应用

咔唑和喹唑啉因其广泛的生物活性而在药用化学中至关重要。例如,已经合成了新型喹唑啉酮化合物并显示出对多种细菌的抗菌活性。这些研究突出了咔唑和喹唑啉衍生物在开发新药剂中的潜力,表明类似化合物具有可能的应用 (Tiwary 等人,2016)。

有机合成和化学性质

在有机合成领域,对 2-氟-4-溴联苯等化合物实用合成性的研究强调了卤代化合物在制造关键药物中间体中的重要性。这些研究阐明了可用于合成和改性与“(2E)-2-[(4-氟苯胺)亚甲基]-4,9-二氢-3H-咔唑-1-酮”相关的化合物的技术,提供了对潜在工业和制药应用的见解 (Qiu 等人,2009)。

材料科学和光电学

基于咔唑的聚合物在太阳能电池应用中的研究说明了咔唑衍生物在材料科学中的相关性,尤其是在光电器件的开发中。这些发现表明类似的化合物可能在为能量收集和发光应用创造新型材料中找到应用 (Tan 和 Sarjadi,2017)。

属性

IUPAC Name |

(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O/c20-13-6-8-14(9-7-13)21-11-12-5-10-16-15-3-1-2-4-17(15)22-18(16)19(12)23/h1-4,6-9,11,21-22H,5,10H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOHXBJOVMKGCW-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1=CNC3=CC=C(C=C3)F)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C(=O)/C1=C/NC3=CC=C(C=C3)F)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)

![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)

![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/no-structure.png)

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

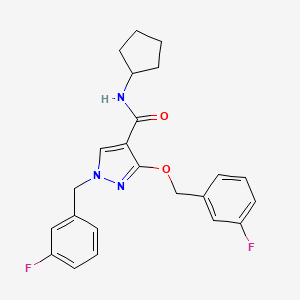

![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)